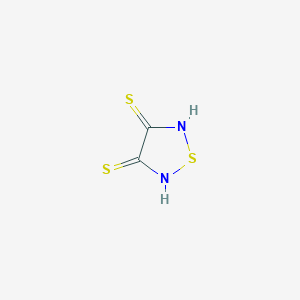![molecular formula C9H11Cl2O4PS B14270734 2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene CAS No. 138144-97-5](/img/structure/B14270734.png)
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene is an organophosphorus compound characterized by its unique structure, which includes a benzene ring substituted with chlorine atoms at the 2 and 4 positions, and a phosphoryl group linked to an ethoxy and methylsulfinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene typically involves multiple steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to introduce chlorine atoms at the 2 and 4 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Phosphoryl Group: The next step involves the introduction of the phosphoryl group. This can be done by reacting the chlorinated benzene with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Addition of Ethoxy and Methylsulfinyl Groups: Finally, the ethoxy and methylsulfinyl groups are introduced through nucleophilic substitution reactions. Ethanol and methylsulfinyl chloride can be used as reagents under appropriate conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over reaction conditions.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of deoxygenated products.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用機序
The mechanism by which 2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The chlorine atoms and the benzene ring contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the phosphoryl and sulfinyl groups.
2,4-Dichloro-1-(methylsulfinyl)benzene: Similar but lacks the ethoxy group.
2,4-Dichloro-1-(ethoxyphosphoryl)benzene: Similar but lacks the methylsulfinyl group.
Uniqueness
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
138144-97-5 |
|---|---|
分子式 |
C9H11Cl2O4PS |
分子量 |
317.12 g/mol |
IUPAC名 |
2,4-dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H11Cl2O4PS/c1-3-14-16(12,17(2)13)15-9-5-4-7(10)6-8(9)11/h4-6H,3H2,1-2H3 |
InChIキー |
SQYAMSFNIOWMSN-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)S(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14270659.png)

![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
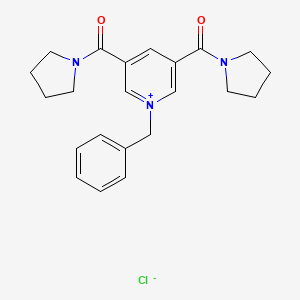
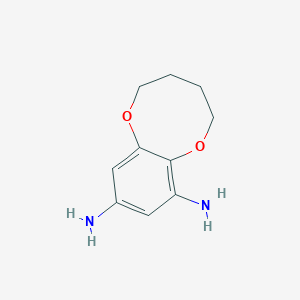



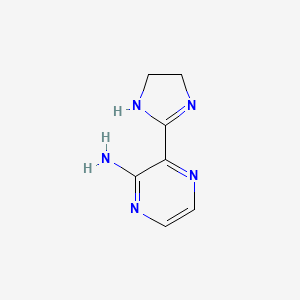
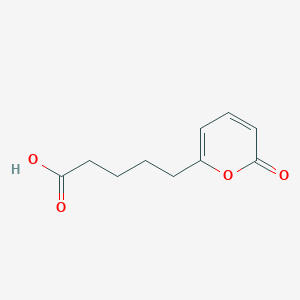
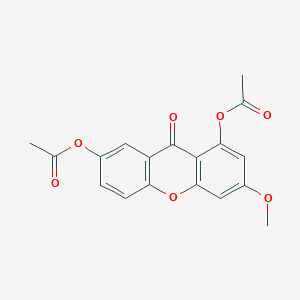
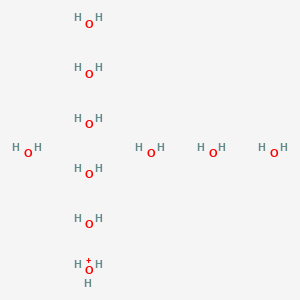
phosphanium perchlorate](/img/structure/B14270729.png)
